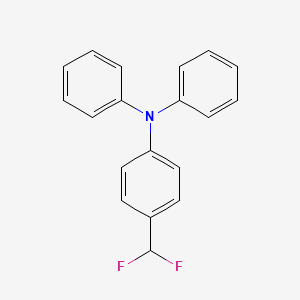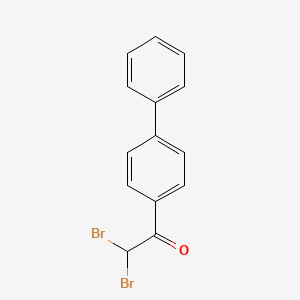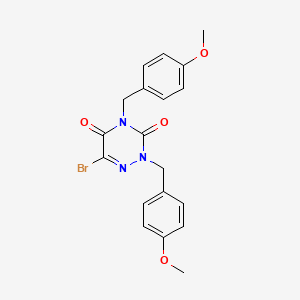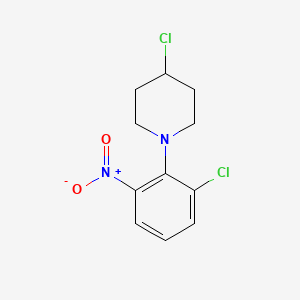
(5-Chloro-2-methoxyphenyl)trimethylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Chloro-2-methoxyphenyl)trimethylsilane is an organosilicon compound with the molecular formula C12H17ClOSi It is characterized by the presence of a trimethylsilyl group attached to a chlorinated methoxyphenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-2-methoxyphenyl)trimethylsilane typically involves the reaction of 5-chloro-2-methoxyphenol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:
5-chloro-2-methoxyphenol+trimethylsilyl chloride→this compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems can help maintain the anhydrous conditions required for the reaction and optimize the yield of the desired product.
化学反応の分析
Types of Reactions
(5-Chloro-2-methoxyphenyl)trimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and nucleophiles such as amines or alcohols.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include various substituted phenyl derivatives.
Oxidation Reactions: Products include aldehydes, ketones, or carboxylic acids.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
科学的研究の応用
(5-Chloro-2-methoxyphenyl)trimethylsilane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It can be used in the synthesis of biologically active molecules and as a probe in biochemical studies.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (5-Chloro-2-methoxyphenyl)trimethylsilane depends on the specific reaction it undergoes. In substitution reactions, the trimethylsilyl group acts as a leaving group, facilitating the introduction of other functional groups. In coupling reactions, it serves as a precursor for the formation of carbon-carbon bonds through palladium-catalyzed processes.
類似化合物との比較
Similar Compounds
(5-Chloro-2-methoxyphenyl)ethynyltrimethylsilane: Similar structure but with an ethynyl group instead of a methoxy group.
(5-Chloro-2-methoxyphenyl)dimethylsilane: Similar structure but with two methyl groups instead of three.
(5-Chloro-2-methoxyphenyl)trimethylgermane: Similar structure but with a germanium atom instead of silicon.
Uniqueness
(5-Chloro-2-methoxyphenyl)trimethylsilane is unique due to its specific combination of a chlorinated methoxyphenyl ring and a trimethylsilyl group. This combination imparts distinct reactivity and properties, making it valuable in various chemical transformations and applications.
特性
分子式 |
C10H15ClOSi |
|---|---|
分子量 |
214.76 g/mol |
IUPAC名 |
(5-chloro-2-methoxyphenyl)-trimethylsilane |
InChI |
InChI=1S/C10H15ClOSi/c1-12-9-6-5-8(11)7-10(9)13(2,3)4/h5-7H,1-4H3 |
InChIキー |
RBGXDNQWKNRZFK-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)Cl)[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Methyl 5-(Boc-amino)bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13703627.png)





![3-[5-(1-Boc-3-azetidinyl)-1-oxo-2-isoindolinyl]piperidine-2,6-dione](/img/structure/B13703676.png)




